(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid
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Overview
Description
(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as H2O2 or NaBO3 in aqueous or organic solvents.
Protodeboronation: Acidic conditions or specific catalysts like Cu(II) salts.
Major Products:
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Phenols.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
(2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
- (2-Chloro-3-methylphenyl)boronic acid
- (2-Chloro-4-methylphenyl)boronic acid
- (2-Chloro-5-methylphenyl)boronic acid
Comparison: (2-Chloro-5-cyclopropyl-3-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain coupling reactions compared to its analogs without the cyclopropyl group .
Properties
Molecular Formula |
C10H12BClO2 |
---|---|
Molecular Weight |
210.47 g/mol |
IUPAC Name |
(2-chloro-5-cyclopropyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO2/c1-6-4-8(7-2-3-7)5-9(10(6)12)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
UJIDPTYYJTXLCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C)C2CC2)(O)O |
Origin of Product |
United States |
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